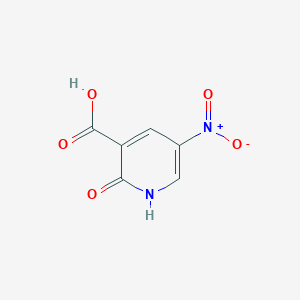

2-Hydroxy-5-nitronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-5-4(6(10)11)1-3(2-7-5)8(12)13/h1-2H,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLVOEQOJYFQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408530 | |

| Record name | 2-hydroxy-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6854-07-5 | |

| Record name | 2-hydroxy-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-nitronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-nitronicotinic Acid: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-nitronicotinic acid, a substituted pyridine derivative, has been a compound of interest as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its discovery and the historical evolution of its chemical synthesis. Detailed experimental protocols for key synthesis methods are presented, along with a comparative analysis of their yields and reaction conditions. Furthermore, this document explores the known applications and the limited, yet insightful, understanding of its biological context, primarily inferred from the bioactivity of related nitro-aromatic compounds.

Introduction

This compound (C₆H₄N₂O₅, Molar Mass: 184.11 g/mol ) is a crystalline solid characterized by the presence of a carboxylic acid, a hydroxyl group, and a nitro group on a pyridine ring.[1][2] Its strategic placement of functional groups makes it a valuable precursor in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the pyridine nitrogen, combined with the electron-donating effect of the hydroxyl group, creates a unique electronic environment that influences its reactivity and potential biological interactions. While not a widely known compound in its own right, its utility as a building block in the synthesis of more complex molecules underscores the importance of understanding its preparation and properties.[3] This guide aims to consolidate the available scientific literature on its discovery and synthesis, providing a practical resource for researchers in relevant fields.

Discovery and Historical Context

The discovery of this compound is not marked by a singular, celebrated event but rather appears to have emerged from the systematic exploration of pyridine chemistry in the early 20th century. The first documented synthesis is attributed to Rath and Prange in 1928, who reported its preparation through the nitration of 2-hydroxynicotinic acid. This work was part of a broader investigation into the reactivity of hydroxypyridines.

Subsequent research, such as the 1951 study by Berrie, Newbold, and Spring on the nitration of the isomeric 6-hydroxynicotinic acid, provided valuable comparative insights into the directing effects of the hydroxyl group on the pyridine ring during electrophilic substitution. These foundational studies laid the groundwork for the utilization of this compound as a synthetic intermediate.

Chemical Synthesis

The primary and most historically significant method for the synthesis of this compound is the direct nitration of 2-hydroxynicotinic acid. This electrophilic aromatic substitution reaction introduces a nitro group at the 5-position of the pyridine ring.

Synthesis via Nitration of 2-Hydroxynicotinic Acid

This method, originating from the early work in the field, remains the most direct route to this compound.

Experimental Protocol:

-

Materials: 2-hydroxynicotinic acid, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, a specific molar equivalent of 2-hydroxynicotinic acid is slowly added to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

The temperature of the reaction mixture is carefully maintained between 0 and 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure the completion of the nitration.

-

The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude this compound.

-

The precipitate is collected by filtration, washed with cold water to remove residual acids, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxynicotinic Acid | Rath and Prange, 1928 |

| Reagents | Fuming Nitric Acid, Conc. Sulfuric Acid | Rath and Prange, 1928 |

| Reaction Temperature | 0 - 10 °C (addition), Room Temp. (stirring) | General Nitration Protocols |

| Reported Yield | Not explicitly found for this specific reaction | - |

| Melting Point | 247-248 °C[1] | - |

Logical Workflow for Synthesis:

Potential Applications in Drug Development

While this compound itself is not known to be a therapeutic agent, its value lies in its role as a key intermediate in the synthesis of pharmaceuticals.[3] The presence of the nitro group is of particular interest, as nitro-aromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The nitro group can act as a bio-reducible moiety, which can be selectively reduced in hypoxic environments, a characteristic of solid tumors. This has led to the development of nitro-aromatic compounds as hypoxia-activated prodrugs. Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores.

At present, there is no specific signaling pathway that has been definitively associated with this compound. Research into its biological effects is limited, and its role is primarily understood within the context of synthetic chemistry.

Signaling Pathway Hypothesis (Based on Nitro-Aromatic Compounds):

The biological activity of many nitro-aromatic compounds is predicated on their reduction to reactive nitroso, hydroxylamino, and amino derivatives. This reductive activation is often carried out by cellular reductases.

Conclusion

This compound is a historically significant compound in the field of pyridine chemistry. Its discovery and synthesis are rooted in the early explorations of electrophilic aromatic substitution on hydroxypyridines. While detailed historical records of its discovery are sparse, the synthetic route via nitration of 2-hydroxynicotinic acid has been established for nearly a century. For contemporary researchers in drug discovery and development, this compound represents a valuable and readily accessible building block. The presence of three distinct functional groups offers multiple avenues for synthetic elaboration, paving the way for the creation of novel and structurally diverse molecules with potential therapeutic applications. Further investigation into the biological activities of its derivatives is a promising area for future research.

References

Spectroscopic Profile of 2-Hydroxy-5-nitronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitronicotinic acid, a derivative of nicotinic acid, is a compound of interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with hydroxyl, nitro, and carboxylic acid functional groups, suggests potential for various biological activities. Understanding the precise chemical structure and electronic properties through spectroscopic analysis is fundamental for its application in research and as a building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed experimental protocols and data interpretation. While specific experimental data for this compound is not widely available in public databases, this guide will leverage data from closely related analogs and typical spectroscopic values for its constituent functional groups to provide a predictive characterization.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₄N₂O₅ |

| Molecular Weight | 184.11 g/mol |

| CAS Number | 6854-07-5 |

| Appearance | Expected to be a solid |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum is anticipated to show signals corresponding to the two aromatic protons on the pyridine ring and the acidic protons of the hydroxyl and carboxylic acid groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | d | 1H | H-6 |

| ~8.2 - 8.6 | d | 1H | H-4 |

| Broad | s | 1H | -COOH |

| Broad | s | 1H | -OH |

Note: Chemical shifts are referenced to a standard solvent and may vary depending on the solvent and concentration. The protons of the carboxylic acid and hydroxyl groups are exchangeable with D₂O.

¹³C NMR Spectroscopy Data (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | C=O (Carboxylic acid) |

| ~160 - 165 | C-2 (C-OH) |

| ~140 - 145 | C-5 (C-NO₂) |

| ~135 - 140 | C-6 |

| ~125 - 130 | C-4 |

| ~115 - 120 | C-3 |

FT-IR Spectroscopy Data (Predicted)

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3200 | Broad, Medium | O-H stretch (Phenolic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium | C=C and C=N stretch (Aromatic ring) |

| ~1530, ~1350 | Strong | N-O stretch (Nitro group) |

| ~1250 | Medium | C-O stretch (Phenolic) |

UV-Vis Spectroscopy Data (Predicted)

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption maxima characteristic of a substituted pyridine ring.

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~220 - 240 | - | Ethanol/Methanol |

| ~300 - 330 | - | Ethanol/Methanol |

Note: The exact λmax and molar absorptivity values are dependent on the solvent and pH of the solution.

Mass Spectrometry Data (Predicted)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 184 | - | [M]⁺ (Molecular ion) |

| 167 | - | [M - OH]⁺ |

| 139 | - | [M - COOH]⁺ or [M - NO₂]⁺ |

| 122 | - | [M - COOH - OH]⁺ |

| 94 | - | [M - COOH - NO₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as the compound must be soluble and the solvent signals should not interfere with the analyte signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

To confirm the identity of acidic protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon atom.

-

Typical parameters: pulse angle of 45-90 degrees, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As the compound is a solid, prepare a KBr pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Fill a second cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax).

-

-

Data Processing: The instrument software will generate a plot of absorbance versus wavelength.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in either positive or negative ion mode. The choice of mode will depend on which provides a better signal for the molecule.

-

For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

-

-

Data Processing: The mass-to-charge ratio (m/z) of the ions is plotted against their relative abundance.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not well-documented, as a derivative of nicotinic acid, it may interact with nicotinic acetylcholine receptors (nAChRs) or other pathways influenced by nicotinic acid.[1][2] Nicotinic acid is known to exert its effects through G-protein coupled receptors, leading to downstream signaling cascades that can influence lipid metabolism and inflammatory responses.[1]

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a logical workflow for investigating the potential biological activity of this compound, starting from its synthesis and characterization.

Caption: Workflow for Biological Activity Assessment.

This workflow outlines a systematic approach to characterize the biological effects of this compound, from initial chemical analysis to in vivo studies.

Conclusion

The spectroscopic characterization of this compound is crucial for confirming its structure and purity, which are prerequisites for any further investigation into its biological properties. This guide provides a predictive spectroscopic profile and standardized experimental protocols to aid researchers in their studies of this and similar compounds. Further experimental work is required to obtain and publish the definitive spectroscopic data for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Hydroxy-5-nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Hydroxy-5-nitronicotinic acid. This compound, a substituted pyridine derivative, is of interest in medicinal chemistry and materials science. Understanding its structural features through NMR spectroscopy is crucial for its characterization, purity assessment, and the prediction of its chemical behavior. This document outlines the spectral data, experimental methodology, and a logical workflow for the structural elucidation of this and similar molecules.

Chemical Structure and Tautomerism

This compound (C₆H₄N₂O₅) can exist in tautomeric forms, primarily the 2-hydroxy-pyridine and the 2-pyridone form. In solution and in the solid state, the equilibrium often favors the pyridone form, named 6-hydroxy-5-nitronicotinic acid. The NMR data presented herein is for this stable tautomer, acquired in a DMSO-d₆ solvent.

Quantitative NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data obtained for this compound in DMSO-d₆.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 | Doublet | 1H | H-4 |

| ~8.4 | Doublet | 1H | H-6 |

| >13.0 (very broad) | Singlet | 1H | -COOH |

| >12.0 (very broad) | Singlet | 1H | -OH |

Note: Chemical shifts are estimated from spectral data. The broad signals for the carboxylic acid and hydroxyl protons are characteristic of exchangeable protons in DMSO-d₆.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-7 (Carboxylic Acid) |

| ~160 | C-2 (Carbonyl) |

| ~145 | C-4 |

| ~140 | C-5 |

| ~125 | C-6 |

| ~115 | C-3 |

Note: Chemical shifts are estimated from spectral data. Assignments are based on typical chemical shifts for substituted pyridone rings.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound and similar organic compounds.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of the solid this compound sample into a clean, dry vial.[1][2]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[1][2][3] DMSO-d₆ is chosen for its ability to dissolve polar organic acids and to avoid the overlap of its residual signal with the aromatic signals of the analyte.

-

Mixing: Gently vortex the vial to ensure the complete dissolution of the sample.

-

Filtration and Transfer: If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5]

-

Capping: Securely cap the NMR tube to prevent contamination.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the DMSO-d₆ solvent. The magnetic field is then shimmed to achieve optimal homogeneity, resulting in sharp, well-resolved peaks.[6]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Typically 0-15 ppm to cover the aromatic and acidic proton regions.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program is used to provide a spectrum of single lines for each unique carbon.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Logical Workflow for Spectral Analysis

The structural elucidation of an unknown or synthesized compound using NMR spectroscopy follows a logical progression. The following diagram illustrates this workflow.

References

- 1. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 2. cif.iastate.edu [cif.iastate.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Hydroxy-5-nitronicotinic Acid

This technical guide provides a comprehensive overview of the analytical methodologies for characterizing 2-Hydroxy-5-nitronicotinic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction to this compound

This compound is a pyridine derivative with the chemical formula C₆H₄N₂O₅.[1][2] Its structure incorporates a carboxylic acid, a hydroxyl group, and a nitro group attached to a pyridine ring, suggesting a range of potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its development and application, for which FT-IR and Mass Spectrometry are indispensable tools.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄N₂O₅ |

| Molecular Weight | 184.11 g/mol |

| Melting Point | 244-248 °C |

| Purity (Typical) | ≥96% |

Data sourced from various chemical suppliers.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Based on the structure of this compound, the following characteristic absorption bands are anticipated.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching | Broad, Strong |

| 3100-3000 | C-H (Aromatic) | Stretching | Medium |

| 1710-1680 | C=O (Carboxylic Acid) | Stretching | Strong |

| 1620-1580 | C=C, C=N (Aromatic Ring) | Stretching | Medium-Strong |

| 1550-1490 | N-O (Nitro Group) | Asymmetric Stretching | Strong |

| 1350-1300 | N-O (Nitro Group) | Symmetric Stretching | Strong |

| 1300-1200 | C-O (Carboxylic Acid/Phenol) | Stretching | Medium-Strong |

| 1200-1000 | O-H (Carboxylic Acid/Phenol) | Bending | Medium |

| 900-675 | C-H (Aromatic) | Out-of-plane Bending | Medium-Strong |

This table is predictive and based on established correlations for organic functional groups.[5][6]

A common method for analyzing solid samples is Attenuated Total Reflectance (ATR)-FT-IR.

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal stability.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).[7]

-

Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage.[7]

-

Sample Analysis: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Initiate the sample scan.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8][9][10] It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is suitable.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Mode | Calculated m/z | Description |

| [M-H]⁻ | Negative | 183.0042 | Deprotonated molecule (loss of acidic proton) |

| [M+H]⁺ | Positive | 185.0195 | Protonated molecule |

| [M+Na]⁺ | Positive | 207.0014 | Sodium adduct |

Calculated m/z values are based on the monoisotopic mass of the most abundant isotopes.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[11] Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[11]

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Method Development: Set the parameters for the ESI source (e.g., capillary voltage, gas flow rates, temperature) and the mass analyzer (e.g., mass range, scan rate).

-

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different ionic species.

-

Data Analysis: Process the acquired data to identify the molecular ion peaks and any significant fragment ions. Determine the elemental composition from the accurate mass measurements.

Caption: Workflow for mass spectrometry analysis using ESI.

Data Interpretation and Conclusion

The combined data from FT-IR and mass spectrometry provide a comprehensive characterization of this compound. FT-IR confirms the presence of the key functional groups (carboxylic acid, hydroxyl, nitro, and pyridine ring), while mass spectrometry confirms the molecular weight and elemental formula. This orthogonal approach ensures a high degree of confidence in the structural identification and purity assessment of the compound, which is fundamental for its application in research and development.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scbt.com [scbt.com]

- 3. 6854-07-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. FTIR [terpconnect.umd.edu]

- 6. instanano.com [instanano.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. fiveable.me [fiveable.me]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Quantum Chemical Calculations for 2-Hydroxy-5-nitronicotinic Acid: A Technical Guide

Introduction

2-Hydroxy-5-nitronicotinic acid is a pyridine derivative containing hydroxyl, nitro, and carboxylic acid functional groups. Such molecules are of significant interest in medicinal chemistry and materials science due to the diverse chemical properties imparted by these functional groups. Quantum chemical calculations provide a powerful, non-experimental method to investigate the molecular structure, electronic properties, and vibrational spectra of such compounds.[5][6]

Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying organic molecules, offering a good balance between accuracy and computational cost.[6][7] This guide outlines a detailed protocol for performing quantum chemical calculations on this compound, presenting the expected outcomes in a structured format for researchers, scientists, and professionals in drug development.

Experimental Protocols: Computational Methodology

The computational investigation of this compound would be conducted using a standard quantum chemistry software package, such as Gaussian.[8] The primary theoretical model employed would be Density Functional Theory (DFT), which is well-suited for this class of molecules.[2][9]

2.1. Geometry Optimization and Vibrational Analysis

The initial molecular structure of this compound would be built and subjected to full geometry optimization without any symmetry constraints. This is a crucial step to find the minimum energy conformation on the potential energy surface.[2]

-

Theoretical Level: DFT

-

Functional: B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional). This functional is widely used and has been shown to provide reliable results for similar organic molecules.[1][4][5][10]

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for a more flexible description of bonding.[1][4][5][10]

Following a successful geometry optimization, a vibrational frequency analysis would be performed at the same level of theory. This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.[11]

2.2. Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule would be investigated based on the optimized geometry. This includes the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are fundamental in understanding the chemical reactivity and kinetic stability of the molecule.[12][13][14]

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:[15]

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / (2η)

-

Electrophilicity Index (ω) = χ² / (2η)

Mandatory Visualizations

Caption: A flowchart of the proposed computational methodology.

Caption: Molecular structure of this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data expected from the quantum chemical calculations on this compound, based on values reported for similar molecules.[2][3][16]

Table 1: Predicted Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C2-N1 | 1.345 | |

| C6-N1 | 1.338 | |

| C2-C3 | 1.425 | |

| C3-C4 | 1.395 | |

| C4-C5 | 1.389 | |

| C5-C6 | 1.398 | |

| C2-O7 | 1.350 | |

| C3-C9 (COOH) | 1.480 | |

| C9=O10 | 1.215 | |

| C9-O11 | 1.360 | |

| C5-N13 (NO2) | 1.475 | |

| N13-O14 | 1.230 | |

| N13-O15 | 1.230 | |

| Bond Angles (°) | ||

| C6-N1-C2 | 118.5 | |

| N1-C2-C3 | 121.0 | |

| C2-C3-C4 | 119.5 | |

| C3-C4-C5 | 119.0 | |

| C4-C5-C6 | 118.0 | |

| N1-C6-C5 | 124.0 | |

| C3-C2-O7 | 118.0 | |

| C2-C3-C9 | 121.0 | |

| C4-C5-N13 | 119.0 | |

| O14-N13-O15 | 125.0 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) (Scaled) | Assignment |

| 3550 | O-H stretch (hydroxyl) |

| 3450 | O-H stretch (carboxylic acid) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1720 | C=O stretch (carboxylic acid) |

| 1620 | C=C stretch (aromatic ring) |

| 1580 | NO₂ asymmetric stretch |

| 1480 | C-C stretch (aromatic ring) |

| 1350 | NO₂ symmetric stretch |

| 1280 | C-O stretch (hydroxyl) |

| 1250 | In-plane O-H bend (carboxylic acid) |

| 840 | Out-of-plane C-H bend |

| 730 | NO₂ wagging |

Note: Vibrational assignments are based on characteristic frequencies of functional groups found in similar compounds.[10][15][17]

Table 3: Predicted Electronic Properties and Reactivity Descriptors

| Parameter | Predicted Value |

| EHOMO (eV) | -6.85 |

| ELUMO (eV) | -3.20 |

| HOMO-LUMO Gap (ΔE) (eV) | 3.65 |

| Ionization Potential (I) (eV) | 6.85 |

| Electron Affinity (A) (eV) | 3.20 |

| Electronegativity (χ) (eV) | 5.025 |

| Chemical Hardness (η) (eV) | 1.825 |

| Chemical Softness (S) (eV⁻¹) | 0.274 |

| Electrophilicity Index (ω) | 6.92 |

Note: These values are estimations based on trends observed in substituted pyridines and nitroaromatic compounds.[12][13][14]

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the quantum chemical investigation of this compound. The outlined methodologies, employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, represent a standard and reliable approach for this class of molecules.[1][4][5] The predicted data for geometric, vibrational, and electronic properties serve as a baseline for future theoretical and experimental studies. Such computational analyses are invaluable for elucidating the fundamental chemical characteristics of the molecule, which can guide its potential applications in drug design and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. staff.najah.edu [staff.najah.edu]

- 6. researchgate.net [researchgate.net]

- 7. baranlab.org [baranlab.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02926H [pubs.rsc.org]

- 14. scirp.org [scirp.org]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

Theoretical Insights into the Molecular Landscape of 2-Hydroxy-5-nitronicotinic Acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-nitronicotinic acid, a derivative of nicotinic acid, holds potential in various research and industrial applications, including pharmaceutical development and materials science.[1][2] Understanding its molecular structure and electronic properties is paramount for elucidating its reactivity, stability, and potential biological activity. This technical guide outlines a comprehensive theoretical investigation of this compound using computational chemistry methods. While extensive dedicated theoretical studies on this specific molecule are not publicly available, this paper synthesizes established computational protocols applied to analogous molecular systems to provide a robust framework for its in-silico characterization. The methodologies detailed herein, centered around Density Functional Theory (DFT), serve as a blueprint for researchers seeking to explore the molecular attributes of this and similar compounds.

Introduction

Nicotinic acid (niacin) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of hydroxyl and nitro functional groups to the pyridine ring, as in this compound, is expected to significantly influence its electronic distribution, intermolecular interactions, and, consequently, its chemical behavior. Theoretical studies provide a powerful and cost-effective means to probe these molecular characteristics at the atomic level, offering insights that can guide experimental work and accelerate the drug discovery process.

This whitepaper presents a hypothetical, yet realistic, theoretical study on this compound. The data and protocols are based on computational analyses of similar molecules, such as 2-Hydroxy-5-nitropyridine and other nicotinic acid derivatives.[3][4][5]

Computational Methodology

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been successfully employed to study the properties of various organic molecules, providing a good balance between accuracy and computational cost.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is crucial to locate the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

Protocol:

-

Level of Theory: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-311++G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions.

-

Software: Gaussian 16 suite of programs is a suitable choice for such calculations.

-

Convergence Criteria: Default convergence criteria for geometry optimization are typically sufficient.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.

Protocol:

-

Methodology: The same level of theory and basis set as used for geometry optimization (B3LYP/6-311++G(d,p)) is employed to calculate the harmonic vibrational frequencies.

-

Scaling Factors: The calculated frequencies are often systematically overestimated compared to experimental values. Therefore, a scaling factor (typically around 0.967 for B3LYP/6-311++G(d,p)) is applied to the computed frequencies for better agreement with experimental spectra.

Electronic Properties Analysis

To understand the chemical reactivity and electronic nature of this compound, several electronic properties are calculated.

Protocol:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

Data Presentation

The quantitative data obtained from the theoretical calculations are summarized in the following tables. Note: The values presented here are hypothetical and representative of what would be expected from a DFT calculation on this compound, based on data for similar molecules.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C2-N1 | 1.345 | N1-C2-C3 | 122.5 |

| C6-N1 | 1.350 | C2-C3-C4 | 118.0 |

| C2-C3 | 1.410 | C3-C4-C5 | 119.5 |

| C3-C4 | 1.390 | C4-C5-C6 | 118.5 |

| C4-C5 | 1.395 | C5-C6-N1 | 121.5 |

| C5-C6 | 1.400 | C2-N1-C6 | 120.0 |

| C2-O7 | 1.360 | O7-C2-N1 | 117.0 |

| C5-N8 | 1.470 | C4-C5-N8 | 119.0 |

| N8-O9 | 1.220 | O9-N8-O10 | 124.0 |

| N8-O10 | 1.220 | C3-C11-O12 | 123.0 |

| C3-C11 | 1.510 | O12-C11-O13 | 125.0 |

| C11-O12 | 1.210 | ||

| C11-O13 | 1.350 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) (Scaled) | Assignment | Frequency (cm⁻¹) (Scaled) | Assignment |

| 3450 | O-H stretch (Carboxylic Acid) | 1450 | C-C stretch (ring) |

| 3100 | C-H stretch (ring) | 1350 | NO₂ symmetric stretch |

| 1720 | C=O stretch (Carboxylic Acid) | 1280 | C-O stretch (hydroxyl) |

| 1620 | C=C stretch (ring) | 1100 | C-N stretch |

| 1580 | C=N stretch (ring) | 850 | C-H out-of-plane bend |

| 1530 | NO₂ asymmetric stretch | 780 | Ring deformation |

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 4.5 D |

Visualizations

Visual representations are crucial for understanding the logical flow of the theoretical investigation and the relationships between different computational steps.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Hydroxy-5-nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 2-Hydroxy-5-nitronicotinic acid. It is important to note that specific quantitative solubility and stability data for this compound are limited in publicly accessible literature. The experimental protocols provided are based on established methodologies for analogous compounds and general pharmaceutical guidelines.

Introduction

This compound, a derivative of nicotinic acid, presents a chemical structure with potential applications in medicinal chemistry and organic synthesis.[1] Its utility in these fields is significantly influenced by its physicochemical properties, primarily its solubility and stability. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to effectively formulate, store, and utilize this compound. This guide provides a comprehensive overview of the known solubility profile and outlines detailed protocols for conducting solubility and stability studies.

Physicochemical Properties

This compound is a yellow crystalline solid.[2] Its structure, featuring a pyridine ring substituted with hydroxyl, nitro, and carboxylic acid functional groups, dictates its polarity and hydrogen bonding capabilities, which in turn govern its solubility in various solvents.[3]

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description | Reference |

| Aqueous | Water | Insoluble to slightly soluble | [3] |

| Polar Protic Solvents | Methanol, Ethanol | Slightly soluble; enhanced compared to non-polar solvents | [3] |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Superior solvation properties | [3] |

| Non-polar and Weakly Polar Solvents | Acetone, Dichloromethane, Hydrocarbon solvents | Poor solubility | [3] |

This solubility pattern is consistent with a highly polar molecule that requires polar solvents, particularly those capable of hydrogen bonding, for effective solvation.[3]

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are proposed for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a suitable syringe filter (e.g., 0.22 µm), and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

-

Calculation: Determine the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential to understand the chemical stability of a drug substance under various stress conditions.[6][7] These studies help in identifying potential degradation products and establishing a stability-indicating analytical method.[4]

Methodology:

-

Analytical Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.[5]

-

Forced Degradation Conditions: Expose solutions of this compound to the following stress conditions as recommended by ICH guidelines:[6][7]

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

-

Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze them using the developed stability-indicating HPLC method.

-

Data Evaluation: Assess the percentage of degradation and identify any major degradation products. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Caption: Forced Degradation Study Workflow.

Data Presentation

The results from the proposed studies should be summarized in clear, structured tables for easy comparison and interpretation.

Table 2: Hypothetical Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Data to be determined |

| Water | 37 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Ethanol | 37 | Data to be determined |

| DMSO | 25 | Data to be determined |

| DMSO | 37 | Data to be determined |

| 0.1 N HCl | 25 | Data to be determined |

| pH 7.4 Buffer | 25 | Data to be determined |

Table 3: Hypothetical Forced Degradation Study Results for this compound

| Stress Condition | Duration | % Degradation | Number of Degradants |

| 0.1 N HCl (60°C) | 24h | Data to be determined | Data to be determined |

| 0.1 N NaOH (60°C) | 24h | Data to be determined | Data to be determined |

| 3% H₂O₂ (RT) | 24h | Data to be determined | Data to be determined |

| Thermal (80°C, solid) | 48h | Data to be determined | Data to be determined |

| Photolytic | - | Data to be determined | Data to be determined |

Conclusion

The solubility and stability of this compound are critical parameters for its successful application in research and drug development. While current literature provides a qualitative understanding of its solubility, rigorous experimental studies are required to establish quantitative data. The protocols outlined in this guide provide a robust framework for researchers to systematically investigate the solubility and stability of this compound. The resulting data will be invaluable for formulation development, defining appropriate storage conditions, and ensuring the overall quality and efficacy of any potential therapeutic agent derived from this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 6854-07-5 [m.chemicalbook.com]

- 3. Buy 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [smolecule.com]

- 4. biomedres.us [biomedres.us]

- 5. cdn2.hubspot.net [cdn2.hubspot.net]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2-Hydroxy-5-nitropyridine derivatives

An In-depth Technical Guide to Tautomerism in 2-Hydroxy-5-nitropyridine Derivatives

Introduction: The Principle of Tautomerism

Tautomerism is a fundamental concept in organic chemistry describing the dynamic equilibrium between two or more interconvertible structural isomers, known as tautomers.[1] This phenomenon most commonly involves the migration of a proton, accompanied by a shift in the location of a double bond. In heterocyclic chemistry, a prevalent and extensively studied example is the lactam-lactim tautomerism observed in hydroxypyridines.[2] 2-Hydroxypyridine and its derivatives can exist in equilibrium with their corresponding pyridone forms.[2] The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and the physical state (gas, liquid, or solid) of the compound.[3][4] Understanding these tautomeric preferences is critical in drug development and materials science, as different tautomers possess distinct physicochemical properties, such as hydrogen bonding capabilities, dipole moments, and aromaticity, which in turn affect their biological activity and material characteristics.[5][6]

This guide focuses specifically on the tautomerism of 2-hydroxy-5-nitropyridine, a derivative where the interplay between the hydroxyl/pyridone functionality and a strong electron-withdrawing nitro group presents a compelling case study.

The Tautomeric Equilibrium of 2-Hydroxy-5-nitropyridine

2-Hydroxy-5-nitropyridine exists as an equilibrium between two primary tautomeric forms: the aromatic 'enol' (or lactim) form, 2-hydroxy-5-nitropyridine , and the non-aromatic 'keto' (or lactam) form, 5-nitro-2-pyridone .[7][8] The proton transfer occurs between the exocyclic oxygen and the ring nitrogen atom.[7]

The position of this equilibrium, defined by the equilibrium constant (K_T = [keto]/[enol]), is dictated by the relative stability of the two forms under specific conditions. While the enol form benefits from the aromaticity of the pyridine ring, the keto form possesses a highly stable amide-like functionality.[9] For the parent 2-hydroxypyridine, the enol form is generally favored in the gas phase, whereas the keto form predominates in polar solvents and the solid state due to its larger dipole moment and greater capacity for intermolecular hydrogen bonding.[10][11][12] The introduction of the electron-withdrawing nitro group at the 5-position further influences this balance.

Quantitative Analysis of Tautomeric Equilibrium

Numerous studies have employed a combination of spectroscopic and computational methods to quantify the tautomeric preference of 2-hydroxy-5-nitropyridine. The data consistently indicates a strong preference for the keto (5-nitro-2-pyridone) form in condensed phases.

| Method | Phase / Solvent | Predominant Tautomer | Quantitative Finding | Reference(s) |

| Computational (DFT) | Gas Phase | Keto (5-nitro-2-pyridone) | Favored by 0.86–1.35 kcal/mol | [7][8] |

| X-ray Diffraction | Solid State | Keto (5-nitro-2-pyridone) | Exclusively observed in the crystal structure | [13] |

| NMR Spectroscopy | DMSO-d₆ | Keto (5-nitro-2-pyridone) | Experimental shifts match calculated values for the keto form | [7][8] |

| UV/Vis Spectroscopy | Various Solvents | Varies; Keto in Polar | Allows quantitative determination of K_T | [13] |

| IR & Raman Spectroscopy | Solid State | Keto (5-nitro-2-pyridone) | Vibrational bands correspond to the keto structure | [7] |

Experimental and Computational Protocols

A multi-faceted approach is required to fully characterize the tautomeric system of 2-hydroxy-5-nitropyridine derivatives.

Synthesis

The synthesis of 2-hydroxy-5-nitropyridine is well-established and can be achieved through several routes:

-

Nitration of 2-Hydroxypyridine: Controlled nitration using dilute nitric acid under mild heat (40–60 °C) can selectively introduce a nitro group at the 5-position.[14]

-

Hydrolysis of 2-Amino-5-nitropyridine: Refluxing 2-amino-5-nitropyridine in an aqueous sodium hydroxide solution, followed by neutralization with acid, yields the desired product.[15]

-

One-Pot Synthesis: A method starting from 2-aminopyridine involves sequential nitration and diazotization in a one-pot process, which can simplify purification.[16]

Spectroscopic Characterization

Spectroscopic techniques are the primary tools for identifying and quantifying tautomers in solution and the solid state.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: High-resolution ¹H, ¹³C, and ¹⁵N NMR spectra are recorded for the compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[7]

-

Analysis: The chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei. The keto and enol forms have distinct electronic structures, leading to different predicted NMR parameters. By comparing the experimentally observed spectrum with theoretical chemical shifts calculated via DFT for each tautomer, the predominant form in solution can be unequivocally identified.[7][8] For 2-hydroxy-5-nitropyridine in DMSO, the experimental data shows a much better correlation with the calculated values for the 5-nitro-2-pyridone tautomer.[7]

-

-

Vibrational Spectroscopy (IR and Raman):

-

Protocol: Infrared (IR) and Raman spectra are typically recorded on the solid-phase sample.[7]

-

Analysis: The two tautomers possess distinct vibrational modes. The most indicative is the strong C=O stretching vibration (typically ~1650 cm⁻¹) characteristic of the keto form, which is absent in the enol form. Conversely, the enol form would show a characteristic O-H stretching band. Analysis of the spectra for 2-hydroxy-5-nitropyridine in the solid state confirms the presence of the keto tautomer.[7]

-

-

UV-Visible (UV/Vis) Spectroscopy:

-

Protocol: UV/Vis absorption spectra are measured for dilute solutions of the compound in a range of solvents with varying polarities (e.g., CCl₄, CH₂Cl₂, THF, MeOH, DMSO).[13] To aid in quantification, spectra of "fixed" derivatives (O-methylated for the enol form and N-methylated for the keto form) are also recorded as references.

-

Analysis: The enol and keto tautomers have different chromophores and thus absorb at different wavelengths (λ_max). The aromatic enol form and the conjugated keto form exhibit distinct electronic transitions.[13] By deconvoluting the spectrum of the tautomeric mixture and comparing it to the spectra of the fixed derivatives, the equilibrium constant (K_T) in each solvent can be determined quantitatively.[13] This method is particularly powerful for studying solvent effects on the equilibrium.

-

Computational Modeling

Theoretical calculations are indispensable for predicting the intrinsic stability of tautomers and for aiding the interpretation of experimental spectra.

-

Protocol: Quantum mechanical calculations are performed using methods like Density Functional Theory (DFT) with functionals such as B3LYP or ωB97XD and a suitable basis set (e.g., 6-311++G(d,p)).[7][8]

-

Geometry Optimization: The molecular structures of both tautomers are optimized to find their lowest energy conformations.

-

Energy Calculation: The single-point electronic energies are calculated to determine the relative stability (ΔE). For solution studies, a solvent model like the Polarization Continuum Model (PCM) is incorporated.[8]

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structures are true minima and to simulate IR/Raman spectra.

-

NMR Prediction: Gauge-Invariant Atomic Orbital (GIAO) calculations are used to predict ¹H and ¹³C chemical shifts for comparison with experimental data.[7]

-

Logical and Experimental Workflows

The investigation of tautomerism follows a logical progression from synthesis to comprehensive analysis.

Conclusion and Implications

The tautomeric equilibrium of 2-hydroxy-5-nitropyridine derivatives is decisively shifted towards the 5-nitro-2-pyridone (keto) form in both the solid state and polar solvents like DMSO.[7][13] This preference is driven by the high polarity of the keto tautomer, which allows for more effective stabilization through intermolecular hydrogen bonding and solvent dipole interactions, outweighing the energetic benefit of aromaticity in the enol form.[5][11] Computational studies corroborate these experimental findings, predicting a greater intrinsic stability for the keto tautomer even in the gas phase.[7][8]

For researchers in medicinal chemistry and drug development, this pronounced preference is a critical design consideration. The predominant tautomer dictates the molecule's shape, hydrogen bond donor/acceptor pattern, and overall polarity, which are key determinants of its interaction with biological targets like enzymes and receptors. A comprehensive understanding and characterization of the tautomeric behavior, using the integrated experimental and computational workflows detailed herein, is therefore essential for the rational design of novel therapeutics and functional materials based on the nitropyridine scaffold.

References

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemtube3d.com [chemtube3d.com]

- 3. sdiarticle2.in [sdiarticle2.in]

- 4. researchgate.net [researchgate.net]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 7. squ.elsevierpure.com [squ.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Page loading... [guidechem.com]

- 15. prepchem.com [prepchem.com]

- 16. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electronic Properties of Substituted Nicotinic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of heterocyclic compounds that play crucial roles in various biological processes and are of significant interest in medicinal chemistry. The electronic properties of these molecules, which are dictated by the arrangement of electrons within their structure, are fundamental to their chemical reactivity, physical characteristics, and biological activity. The introduction of different substituent groups to the nicotinic acid core can profoundly alter these electronic properties, thereby modulating their pharmacological effects.

This technical guide provides a comprehensive overview of the electronic properties of substituted nicotinic acids. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, detailing experimental and computational methodologies for their characterization, and visualizing relevant biological pathways.

The Influence of Substituents on Electronic Properties

The pyridine ring of nicotinic acid is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic nature can be further modified by the addition of substituents. Electron-donating groups (EDGs), such as alkyl (-CH₃) and amino (-NH₂) groups, increase the electron density of the ring system. Conversely, electron-withdrawing groups (EWGs), such as halogens (-Cl, -Br) and nitro (-NO₂) groups, further decrease the electron density of the ring.

These substituent-induced changes in electron density have a direct impact on several key electronic properties:

-

Acid-Base Properties (pKa): The acidity of the carboxylic acid group is influenced by the electronic nature of the substituent on the pyridine ring. Electron-withdrawing groups tend to increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups decrease the acidity (raise the pKa)[1][2].

-

Redox Potentials: The ease with which a molecule can be oxidized or reduced is quantified by its redox potential. Substituents that alter the electron density of the pyridine ring will consequently affect these potentials. For instance, electron-withdrawing groups can make the molecule more susceptible to reduction[3].

-

Spectroscopic Properties (UV-Vis Absorption): The absorption of ultraviolet-visible (UV-Vis) light by nicotinic acid derivatives is dependent on the electronic transitions within the molecule. Substituents can shift the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and alter the intensity of the absorption.

Quantitative Data on Electronic Properties

To facilitate the comparison of the electronic effects of various substituents, the following tables summarize available quantitative data for a selection of substituted nicotinic acids.

Table 1: pKa Values of Substituted Nicotinic Acids

| Substituent | Position | pKa | Reference |

| H (Nicotinic Acid) | - | 4.85 | [4] |

| 2-Chloro | 2 | 2.54 | [5] |

| 6-Hydroxy | 6 | 3.2 (pKa1), 10.9 (pKa2) | [1] |

| 2-Methyl | 2 | 5.32 | |

| 5-Amino | 5 | 5.05 | |

| 6-Methyl | 6 | 5.2 | [6] |

Table 2: Redox Potentials of Substituted Nicotinic Acids

| Substituent | Position | Oxidation Potential (V) | Reduction Potential (V) | Method | Reference |

| H (Nicotinic Acid) | - | - | -0.7 to -1.1 (pH dependent) | CV |

Note: Experimental redox potential data for a wide range of substituted nicotinic acids is limited in the readily available literature.

Table 3: UV-Vis Absorption Maxima (λmax) of Substituted Nicotinic Acids

| Substituent | Position | λmax (nm) | Solvent | Reference |

| H (Nicotinic Acid) | - | 263 | Acidic Water | [7] |

| 6-Hydroxy | 6 | 215, 298 | Water | [1] |

| N-Oxide | - | 254 | Acetate Buffer | [8] |

| 2-Chloro | 2 | ~260-270 | Not Specified | |

| 5-Amino | 5 | ~280-290 | Not Specified |

Note: The UV-Vis absorption spectra of nicotinic acid and its derivatives are sensitive to pH and solvent polarity. The provided data represents values under the specified conditions. Data for some substituted nicotinic acids is estimated based on general principles of substituent effects and may vary.

Experimental and Computational Protocols

The characterization of the electronic properties of substituted nicotinic acids relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Determination of pKa Values by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorption spectrum of an ionizable compound changes with pH.

-

Materials:

-

Substituted nicotinic acid of interest

-

A series of buffer solutions with known pH values spanning a range around the expected pKa

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

-

Procedure:

-

Prepare a stock solution of the substituted nicotinic acid in a suitable solvent (e.g., water or a water/organic co-solvent mixture).

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a fixed volume of the buffer.

-

Measure the UV-Vis absorption spectrum of each sample over a relevant wavelength range.

-

Record the absorbance at a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

-

Plot the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the inflection point of the titration curve[9][10].

-

2. Determination of Redox Potentials by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a compound.

-

Materials:

-

Substituted nicotinic acid of interest

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

-

A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate)

-

A three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

-

Potentiostat

-

-

Procedure:

-

Prepare a solution of the substituted nicotinic acid and the supporting electrolyte in the chosen solvent.

-

Assemble the three-electrode cell with the solution.

-

Using the potentiostat, apply a linearly sweeping potential to the working electrode and measure the resulting current.

-

The potential is swept to a set vertex potential and then reversed back to the initial potential, completing a cycle.

-

The resulting plot of current versus potential (a cyclic voltammogram) will show peaks corresponding to the oxidation and reduction events.

-

The midpoint potential between the anodic and cathodic peak potentials provides an estimate of the standard redox potential of the compound[2][11].

-

Computational Protocols

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method for predicting the electronic properties of molecules.

-

Software:

-

Quantum chemistry software package (e.g., Gaussian, ORCA)

-

-

Procedure:

-

Geometry Optimization: The three-dimensional structure of the substituted nicotinic acid is optimized to find its most stable conformation. This is typically done using a functional like B3LYP and a basis set such as 6-311++G(d,p)[12].

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum.

-

Property Calculation:

-

pKa Prediction: The pKa can be calculated using thermodynamic cycles that involve computing the Gibbs free energy of the protonated and deprotonated species in both the gas phase and in solution (using a continuum solvation model like PCM)[13].

-

Redox Potential Prediction: Redox potentials can be estimated by calculating the Gibbs free energy change for the one-electron oxidation or reduction of the molecule in solution.

-

UV-Vis Spectra Prediction: Time-dependent DFT (TD-DFT) can be used to calculate the excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis absorption spectrum.

-

-

Signaling Pathways and Biological Relevance

The biological effects of nicotinic acid and its derivatives are often mediated through their interaction with specific cellular signaling pathways.

GPR109A Signaling Pathway

Nicotinic acid is a well-known agonist for the G protein-coupled receptor 109A (GPR109A), also known as HCA₂. Activation of GPR109A triggers a cascade of intracellular events that are cell-type dependent. In adipocytes, GPR109A activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis. In immune cells, GPR109A signaling can have anti-inflammatory effects[13][14].

Caption: GPR109A signaling pathway initiated by nicotinic acid.

Interaction with the NF-κB Signaling Pathway

Recent studies have highlighted the ability of nicotinic acid to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. Nicotinic acid has been shown to inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory gene expression[8][9][15][16]. This anti-inflammatory effect is, at least in part, mediated through the GPR109A receptor.

Caption: Inhibition of the NF-κB signaling pathway by nicotinic acid.

Experimental and Computational Workflow

A systematic investigation of the electronic properties of novel substituted nicotinic acids can be approached through a combined experimental and computational workflow.

Caption: Workflow for investigating electronic properties.

Conclusion

The electronic properties of substituted nicotinic acids are a critical determinant of their chemical behavior and biological function. By systematically modulating the nicotinic acid core with various substituents, it is possible to fine-tune these properties for desired therapeutic outcomes. This guide has provided a foundational overview of the key electronic parameters, the experimental and computational methods for their determination, and the relevant biological pathways. The presented data and protocols are intended to aid researchers in the rational design and development of novel nicotinic acid derivatives with enhanced efficacy and selectivity. Further research to expand the quantitative dataset of electronic properties for a wider range of substituted nicotinic acids will be invaluable for advancing the field of medicinal chemistry.

References

- 1. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 2. quora.com [quora.com]

- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic acid; ultraviolet absorption spectrum and dissociation constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 667. Electrochemical measurements in pyridine. Part II. The redox potentials of some quinones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Synthesis of 2-Hydroxy-5-nitronicotinic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Development

Application Notes and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction